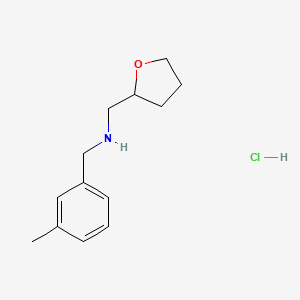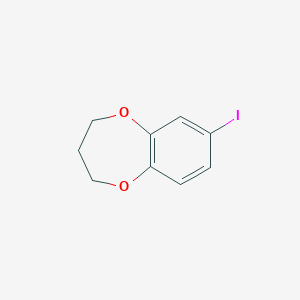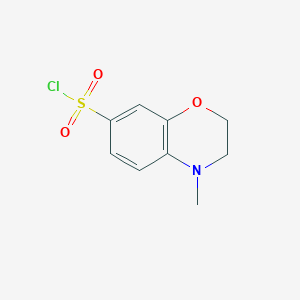
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride (MTFM) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the class of compounds known as phenylalkylamines, which are characterized by a phenyl ring attached to an alkyl chain. MTFM has been studied for its potential to act as a substrate for various enzymes, its ability to interact with various receptors, and its ability to modulate neurotransmitter release.
Applications De Recherche Scientifique
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been studied for its potential to act as a substrate for various enzymes, its ability to interact with various receptors, and its ability to modulate neurotransmitter release. It has been used to study the effects of monoamine oxidase inhibitors, and has been shown to be a potent inhibitor of the enzyme monoamine oxidase A. It has also been used to study the effects of serotonin reuptake inhibitors, and has been found to be a potent inhibitor of the serotonin transporter. In addition, this compound has been used to study the effects of dopamine reuptake inhibitors, and has been found to be a potent inhibitor of the dopamine transporter.
Mécanisme D'action
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is thought to act as a substrate for various enzymes, and is believed to interact with various receptors in the brain. Specifically, it has been shown to interact with monoamine oxidase A, the serotonin transporter, and the dopamine transporter. Through these interactions, this compound is thought to modulate neurotransmitter release, resulting in a variety of effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters, resulting in changes in mood, cognition, and behavior. It has also been found to modulate the release of hormones, resulting in changes in appetite, metabolism, and energy levels. In addition, this compound has been found to modulate the activity of various enzymes, resulting in changes in the metabolism of various substances.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic, and has a relatively low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very water-soluble, and can be difficult to dissolve in aqueous solutions. In addition, it is not very stable in the presence of light or heat, and can degrade over time.
Orientations Futures
There are a number of potential future directions for research involving (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride. For example, it could be studied further to determine its potential as a therapeutic agent for various neurological and psychiatric disorders. In addition, it could be studied further to determine its potential as an inhibitor of various enzymes and receptors. Finally, it could be studied further to determine its potential as an enhancer of various neurotransmitters.
Méthodes De Synthèse
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is synthesized using a three-step process. The first step involves the reaction of 3-methylphenol with tetrahydrofuran in the presence of a base such as sodium ethoxide. This reaction produces the desired product, (3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of the hydrochloride salt of the compound. The third step involves the purification of the product by recrystallization.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQDRXDWEUYYQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2CCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)




![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)
![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)







